molecular formula C19H19FN2O4S B2562305 N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1448073-04-8

N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No.: B2562305
CAS No.: 1448073-04-8
M. Wt: 390.43
InChI Key: MAEXFIRBJWYDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is a synthetic small molecule characterized by:

  • A 4-fluorophenylsulfonyl group attached to an azetidine (4-membered nitrogen-containing ring).
  • A central ethyl chain linking the azetidine to a phenyl ring.
  • An acetamide substituent on the phenyl ring.

This compound is hypothesized to exhibit biological activity due to its structural features, such as the electron-withdrawing fluorine atom, sulfonyl group (enhancing polarity and hydrogen bonding), and the rigid azetidine ring, which may improve target binding through conformational restriction.

Properties

IUPAC Name

N-[4-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c1-13(23)21-16-6-2-14(3-7-16)10-19(24)22-11-18(12-22)27(25,26)17-8-4-15(20)5-9-17/h2-9,18H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEXFIRBJWYDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the azetidine ring. Azetidines are synthesized through ring-closing reactions, often involving the cyclization of appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with similar structural features exhibit promising antimicrobial properties . The presence of the sulfonyl group is particularly significant as it enhances the compound's reactivity and biological profile.

Comparative Analysis of Antimicrobial Activity

Compound NameStructure FeaturesBiological Activity
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanoneAzetidine core with sulfonyl groupAntimicrobial properties against resistant bacteria
1-(4-Fluorophenyl)azetidin-2-oneSimilar azetidine structure without sulfonylLimited antimicrobial activity
1-(3-(Phenylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dioneContains phenylsulfonyl instead of fluorophenylsulfonylVariable reactivity and activity

Anticancer Applications

The anticancer potential of N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide has been evaluated through various studies demonstrating its ability to induce apoptosis in cancer cells.

In Vitro Studies

In vitro studies have shown that compounds with an azetidine structure can effectively inhibit the proliferation of various cancer cell lines. Notably, studies have indicated significant antiproliferative effects against MCF-7 and MDA-MB-231 human breast carcinoma cells at nanomolar concentrations.

Case Study Overview

A study published in PMC highlighted the effectiveness of azetidinone derivatives in inducing apoptosis in solid tumor cell lines. The results underscored that specific functional groups significantly enhance the therapeutic potential of such compounds.

Comparative Analysis of Anticancer Activity

Compound NameTested Cell LinesPercent Growth Inhibition
This compoundMCF-7, MDA-MB-231Significant inhibition observed
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanoneVarious cancer linesModerate to high inhibition reported
1-(2-(3-(Phenylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidineSNB-19, OVCAR-8Percent growth inhibitions ranging from 51% to 86%

Mechanism of Action

The mechanism of action of N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl azetidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues from Literature

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Differences Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups References
Target Compound Azetidine, 4-fluorophenylsulfonyl, ethyl linker ~450 (estimated) Not reported Sulfonyl, acetamide, fluorophenyl, azetidine
N-(4-fluorophenyl)-2-(1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-3-yl)acetamide () Benzoimidazoimidazole ring, furan-methyl group ~465 Not reported Furan, imidazoimidazole, acetamide
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () Pyrazole ring, dichlorophenyl group 398.27 473–475 Dichlorophenyl, pyrazole, acetamide
2,2'-(Hexane-1,6-diylbis(sulfanediyl))bis(N-(4-fluorophenyl)acetamide) () Hexyl disulfide linker, dual fluorophenyl-acetamide motifs ~548 Not reported Disulfide, bis-acetamide, fluorophenyl
N-(4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Triazole-sulfanyl group, furan substituent ~403 Not reported Triazole, sulfanyl, furan, acetamide
Key Differences :

Azetidine vs. Pyrazole-containing analogues () exhibit planar amide groups but lack sulfonyl groups, reducing polarity .

4-Fluorophenyl vs. Dichlorophenyl () :

  • Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine’s bulkier, lipophilic nature .

Linker Flexibility :

  • The ethyl chain in the target compound balances flexibility and rigidity, whereas disulfide linkers () may increase metabolic susceptibility .

Structure-Activity Relationships (SAR)

  • Sulfonyl Group : Critical for hydrogen bonding (e.g., ’s dimerization) and enhancing solubility .
  • Fluorine Substitution : The para-fluorine on the phenyl ring improves electron-withdrawing effects, stabilizing the sulfonyl group and enhancing interactions with hydrophobic pockets.

Biological Activity

N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a unique structure that includes:

  • Azetidine Ring : Provides a cyclic framework that enhances pharmacological properties.
  • Sulfonyl Group : Imparts significant biological activity by interacting with various biological targets.
  • Phenylacetamide Moiety : Contributes to the compound's solubility and bioavailability.

Biological Activities

This compound has been investigated for various therapeutic properties, including:

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may bind to specific enzymes involved in bacterial metabolism or cancer cell proliferation, disrupting their normal function.
  • Cell Membrane Disruption : Studies have shown that related compounds can cause structural damage to bacterial membranes, leading to cell lysis .
  • Apoptosis Induction : Similar compounds have been observed to activate apoptotic pathways in cancer cells, although specific pathways for this compound require further exploration .

Table 1: Summary of Biological Activities and Mechanisms

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer models

Study Example: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) that was lower than established antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial agents.

Study Example: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound reduced levels of nitric oxide (NO) and reactive oxygen species (ROS) in macrophage cultures, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : A two-step synthesis is typically employed:

Sulfonylation : React 3-azetidinyl derivatives with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile at 343 K) to introduce the sulfonyl group .

Acetylation : Couple the intermediate with 4-(2-oxoethyl)phenylacetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 eq. sulfonyl chloride) and temperature (333–353 K) to minimize side products like over-sulfonylation .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Characterization Techniques :

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., dihedral angle between aromatic rings ≈79.4°) .
  • Spectroscopy : Use ¹H/¹³C NMR to verify proton environments (e.g., methylene peaks at δ 3.8–4.2 ppm for azetidine) and FT-IR for sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and amide (C=O stretch at 1650 cm⁻¹) groups .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Screening :

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values ≤32 µg/mL suggest potency) .
  • Enzyme Inhibition : Assess carbonic anhydrase inhibition via stopped-flow CO₂ hydration assay (IC₅₀ < 1 µM indicates high affinity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced potency?

  • Key Modifications :

  • Azetidine Ring : Replace with pyrrolidine to evaluate steric effects on sulfonyl group orientation .
  • Fluorophenyl Group : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and receptor binding .
    • Validation : Compare IC₅₀ values in enzyme assays and molecular docking scores (e.g., Glide SP scoring) .

Q. What strategies mitigate instability of the sulfonylazetidine moiety under physiological conditions?

  • Approaches :

  • pH Stabilization : Use buffered formulations (pH 6.5–7.5) to prevent hydrolysis of the sulfonamide bond .
  • Prodrug Design : Mask the sulfonyl group as a tert-butyl ester, which cleaves enzymatically in target tissues .

Q. How do conflicting bioactivity data from different assays (e.g., antimicrobial vs. cytotoxicity) inform lead optimization?

  • Analysis :

  • Selectivity Index : Calculate ratio of cytotoxic concentration (CC₅₀ in HEK-293 cells) to MIC. A ratio >10 indicates therapeutic potential .
  • Mechanistic Studies : Use transcriptomics to identify off-target pathways (e.g., apoptosis markers like caspase-3) .

Q. What computational tools predict the pharmacokinetic profile of this compound?

  • Models :

  • ADMET Prediction : SwissADME for bioavailability radar (optimal LogP ≈2.5) .
  • Metabolism : CYP450 isoform interaction analysis via Schrödinger’s QikProp (e.g., CYP3A4 liability score <0.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.